molecular formula C10H7Cl2NO B1349136 2,4-Dichloro-6-methoxyquinoline CAS No. 70049-46-6

2,4-Dichloro-6-methoxyquinoline

Cat. No. B1349136
CAS RN: 70049-46-6
M. Wt: 228.07 g/mol
InChI Key: FUAYQQYYACASFP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of DCMQ has been achieved in a one-pot reaction from an aryl amine, malonic acid, and phosphorous oxychloride . The reaction mixture is heated and stirred at reflux for 5 hours .


Molecular Structure Analysis

The molecular formula of DCMQ is C10H7Cl2NO . Its structure is characterized by a six-membered aromatic ring with two chlorine atoms and one methoxy group attached .


Chemical Reactions Analysis

DCMQ serves as a key building block in synthesizing halogenated quinolines, which are crucial for antimicrobial drug discovery. A scalable method for synthesizing 4-bromo-3-fluoro-6-methoxyquinoline and 3-fluoro-4-iodo-6-methoxyquinoline with a high yield from 2,4-dichloro-3-fluoroquinoline highlights the importance of DCMQ in chemical reactions.


Physical And Chemical Properties Analysis

DCMQ is a yellow-orange crystalline solid, insoluble in water and soluble in most organic solvents. It has a melting point of 156-157 °C.

Scientific Research Applications

Antimicrobial and Antibiotic Synthesis

2,4-Dichloro-6-methoxyquinoline serves as a key building block in synthesizing halogenated quinolines, which are crucial for antimicrobial drug discovery. A scalable method for synthesizing 4-bromo-3-fluoro-6-methoxyquinoline and 3-fluoro-4-iodo-6-methoxyquinoline with a high yield from 2,4-dichloro-3-fluoroquinoline highlights the importance of these compounds in developing antibiotics. Halogenated quinoline building blocks are pivotal for creating new antimicrobial agents, underpinning their broad use in medicinal chemistry (Flagstad et al., 2014).

Luminescence and Material Science

The cyano-functionalized 6-methoxyquinolines, synthesized from malonic acid derivatives and p-anisidines, demonstrate unique luminescence properties. These compounds, especially the 3,4-dicyano-6-methoxyquinolin-2-ones and 4-cyano-6-methoxyquinolin-2-ones, show potential applications in material sciences due to their fluorescence properties and large Stoke's shifts (Enoua et al., 2009).

Cadmium Detection and Environmental Analysis

A compound synthesized from 5-chloro-8-methoxyquinoline and diaza-18-crown-6 selectively binds to Cd2+ ions, resulting in a significant increase in fluorescence. This property makes it particularly useful for monitoring cadmium concentrations in waste effluent streams and food products, indicating its vital role in environmental monitoring and safety (Prodi et al., 2001).

Safety And Hazards

DCMQ is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2,4-dichloro-6-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO/c1-14-6-2-3-9-7(4-6)8(11)5-10(12)13-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUAYQQYYACASFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00359166
Record name 2,4-dichloro-6-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666424
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2,4-Dichloro-6-methoxyquinoline

CAS RN

70049-46-6
Record name 2,4-dichloro-6-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dichloro-6-methoxyquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
R Subashini, VR Hathwar, P Manivel… - … Section E: Structure …, 2009 - scripts.iucr.org
organic compounds Journal logo CRYSTALLOGRAPHIC COMMUNICATIONS ISSN: 2056-9890 Volume 65| Part 2| February 2009| Page o370 doi:10.1107/S1600536809002402 Open Open …
Number of citations: 6 scripts.iucr.org
GC Enoua, G Lahm, G Uray… - Journal of Heterocyclic …, 2014 - Wiley Online Library
4‐Chlorocarbostyrils 3, 12, 17, 24, 26 with methoxy substituents in 6, 7, or 6,7‐position react with potassium cyanide in ap‐toluenesulfinate mediated reaction either to the highly …
Number of citations: 8 onlinelibrary.wiley.com
OV Dyablo, AF Pozharskii, EA Shmoilova… - Chemistry of …, 2015 - Springer
We report the synthesis of 4-chloro-2-methyl-5-nitro- and 2,4-dichloro-5-nitroquinolines, containing methoxy groups at positions 6 and 8. The reaction of these compounds with …
Number of citations: 6 link.springer.com
OV Dyablo, AF Pozharskii, EA Shmoilova… - Chemistry of …, 2015 - go.gale.com
We report the synthesis of 4-chloro-2-methyl-5-nitro-and 2, 4-dichloro-5-nitroquinolines, containing methoxy groups at positions 6 and 8. The reaction of these compounds with …
Number of citations: 0 go.gale.com
R Moreno-Fuquen, G Hernandez… - … Section C: Crystal …, 2013 - scripts.iucr.org
In the crystal structure of 6-methoxyquinoline N-oxide dihydrate, C10H9NO2·2H2O, (I), the presence of two-dimensional water networks is analysed. The water molecules form unusual …
Number of citations: 2 scripts.iucr.org
K Rajesh, B Palakshi Reddy, S Sarveswari… - Research on Chemical …, 2013 - Springer
Reaction of substituted 2,4-dichloroquinolines with bisphenol A in the presence of K 2 CO 3 leads to novel bis(2-chloroquinolines) with high regioselectivity. All the synthesized …
Number of citations: 6 link.springer.com
A Luxenburger, N Bougen-Zhukov… - Journal of Medicinal …, 2021 - ACS Publications
Diffuse gastric cancer and lobular breast cancer are aggressive malignancies that are frequently associated with inactivating mutations in the tumor suppressor gene CDH1. Synthetic …
Number of citations: 4 pubs.acs.org
D Feng, C Xu, W Wang, H Zhan, C Ge… - The Journal of Organic …, 2023 - ACS Publications
A one-pot cascade chlorination/heterocyclization strategy has been developed for the synthesis of 2,4-dichloro-substituted quinolines from acylated anilines using triphosgene and …
Number of citations: 3 pubs.acs.org
G Lahm - 2011 - diglib.tugraz.at
The use of fluorescence as a tool especially in biological science dramatically increased in the last 20 years. For most biochemical measurements fluorescent detection can replace the …
Number of citations: 0 diglib.tugraz.at
R Subashini, VR Hathwar, P Kamalakannan… - academia.edu
The authors thank the Department of Science and Technology, India, for use of the CCD facility set up under the IRHPA-DST programme at IISc. We thank Professor TN Guru Row, IISc, …
Number of citations: 0 www.academia.edu

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